

charge injection efficiency in C8-BTBT compared to other organic semiconductors

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Compound of Interest

Compound Name: C8-Btbt

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An objective comparison of charge injection efficiency in 2,7-dioctyl[1]benzothieno[3,2-b][1]benzothiophene (**C8-BTBT**) against other benchmark organic semiconductors. This guide provides researchers and materials scientists with comparative data and the experimental context necessary to evaluate its performance for applications in organic electronics.

Introduction to Charge Injection in Organic Semiconductors

Efficient charge injection from the source electrode into the organic semiconductor channel is paramount for the high performance of Organic Field-Effect Transistors (OFETs). The primary barrier to this process is the contact resistance (R_c), which arises from the energy mismatch between the electrode's work function and the semiconductor's frontier orbitals (HOMO for p-type, LUMO for n-type), as well as from disorder at the interface. High contact resistance can severely limit the transistor's output current and overall mobility, particularly in devices with short channel lengths. **C8-BTBT** has emerged as a high-performance p-type organic semiconductor, often exhibiting high charge carrier mobility. However, its overall device performance is intrinsically linked to the efficiency of charge injection at the contacts.

Comparative Analysis of Charge Injection Efficiency

The charge injection efficiency of **C8-BTBT** is critically dependent on the device architecture, electrode material, and the presence of interfacial layers or doping. When optimal interfaces

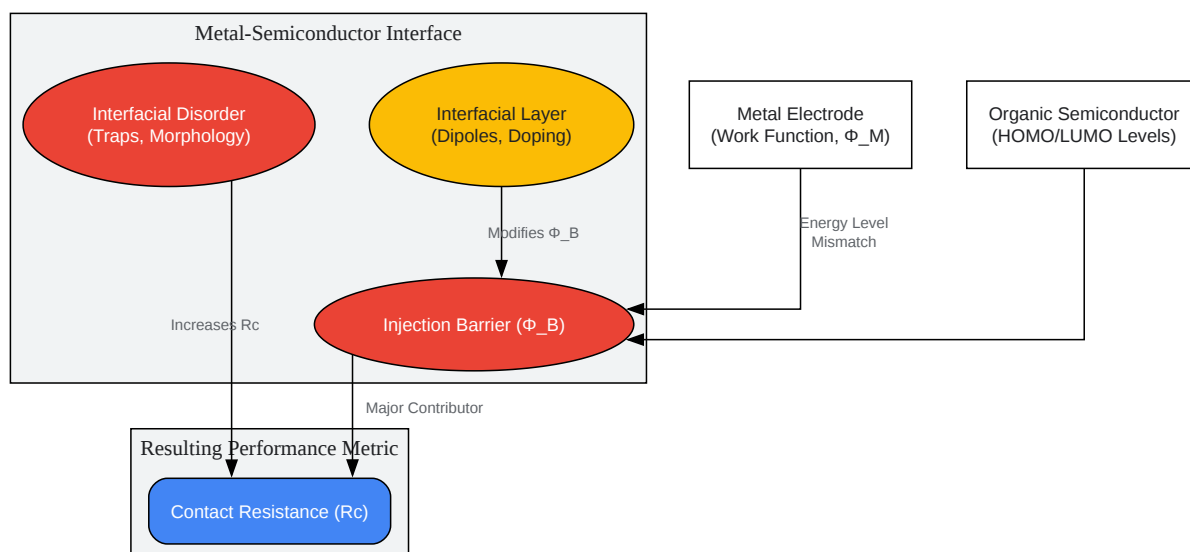
are engineered, **C8-BTBT** demonstrates exceptionally low contact resistance, often outperforming other well-established organic semiconductors like pentacene.

The following table summarizes key performance metrics related to charge injection for **C8-BTBT** and other common organic semiconductors, compiled from various experimental studies.

Organic Semiconductor	Electrode Material	Interfacial Layer / Doping	Contact Resistance (Rc) [kΩ·cm]	Carrier Mobility (μ) [cm²/Vs]	Device Architecture
C8-BTBT (Monolayer)	Au	None	0.1[2]	> 30[2]	Top-Gate, Staggered
C8-BTBT (Bilayer)	Au	None	~10 (2 orders of magnitude higher)[2]	N/A	Top-Gate, Staggered
C8-BTBT	Au	FeCl ₃ Dopant	0.2[2]	N/A	N/A
C8-BTBT	Au	F4-TCNQ Surface Doping	5.2 (down from 25.7)[3]	1.6 (up from 0.5)[3]	N/A
C8-BTBT	Au	Iodine Doping	Reduced by ~100x[4]	10.4 (up from 1.4)[4]	N/A
C8-BTBT	Pt (Transferred)	None	0.067[5]	N/A	N/A
Pentacene	Au	None	35.3 ± 5.6[6]	~1[7]	Top-Contact
C10-DNTT	N/A	Annealed Contact	< 0.2[2]	N/A	Top-Contact
C10-DNTT	Pt (Transferred)	None	0.014[5]	N/A	N/A
Rubrene (Single Crystal)	Ni	None	0.1[2]	N/A	N/A
Ph-BTBT-C10	Pt (Transferred)	None	0.139[5]	N/A	N/A

Factors Influencing Charge Injection

The efficiency of charge injection is not an intrinsic property of the semiconductor alone but is determined by the entire metal-semiconductor interface system. The diagram below illustrates the key factors that contribute to the contact resistance.



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Caption: Factors governing contact resistance at the metal-organic semiconductor interface.

Experimental Protocols

Accurate determination of contact resistance is crucial for a fair comparison. The two most common methods employed in the cited literature are the Transfer Line Method (TLM) and the Gated Four-Probe (GFP) method.

Transfer Line Method (TLM)

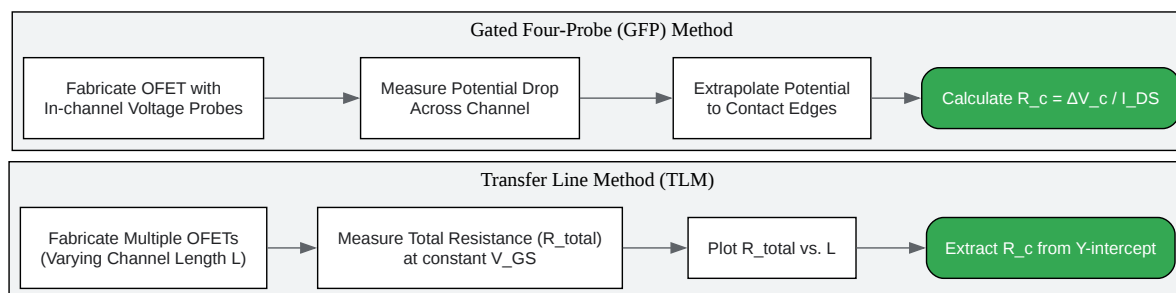
The TLM is a widely used technique to extract contact resistance from a series of transistors with identical widths (W) but varying channel lengths (L).

- **Device Fabrication:** A set of OFETs is fabricated on the same substrate with channel lengths L_1 , L_2 , L_3 , etc. All other parameters (gate dielectric, electrode materials, semiconductor deposition) are kept identical.
- **Measurement:** The total resistance (R_{total}) of each device is measured in the linear operating regime (low V_{DS}) at a constant gate voltage (V_{GS}).
- **Data Analysis:** R_{total} is plotted as a function of channel length L . The total resistance is modeled as: $R_{total} = R_{channel} + R_c = (R_{sh} / W) * L + R_c$ where R_{sh} is the sheet resistance of the channel.
- **Extraction:** The resulting plot is a straight line. The y-intercept of this line gives the total contact resistance (source + drain), R_c , for that specific gate voltage[7]. The value is often normalized by the channel width and reported in units of $\Omega \cdot \text{cm}$ or $\text{k}\Omega \cdot \text{cm}$.

Gated Four-Probe (GFP) Method

The GFP method provides a more direct measurement of contact resistance by decoupling it from the channel resistance.

- **Device Fabrication:** Transistors are fabricated with two additional voltage-sensing probes (electrically isolated) placed within the channel, between the source and drain electrodes.
- **Measurement:** A current is passed between the source and drain electrodes. The voltage probes measure the potential at two distinct points within the channel[1][8].
- **Data Analysis:** By measuring the potential drop across the channel via the voltage probes, the channel potential can be extrapolated to the edge of the source and drain contacts[1]. The difference between the applied source/drain voltage and the extrapolated potential at the contact edge gives a direct measure of the voltage drop across the contact (ΔV_c).
- **Extraction:** The contact resistance is then calculated as $R_c = \Delta V_c / I_{DS}$, where I_{DS} is the source-drain current. This method is particularly powerful as it is valid even for non-Ohmic contacts[1].



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Caption: Experimental workflows for measuring contact resistance (R_c) in OFETs.

Conclusion

The charge injection efficiency of **C8-BTBT** is highly competitive and, under optimized conditions, can surpass that of many other high-performance organic semiconductors. Key findings indicate that:

- **Monolayer vs. Multilayer:** Monolayer **C8-BTBT** devices exhibit significantly lower contact resistance compared to their bilayer or thicker counterparts, where charge injection is hindered[2]. This highlights the advantage of direct, non-disruptive contact between the metal leads and the primary charge transport layer[2].
- **Contact Engineering:** The use of high work function metals like Platinum (Pt) or the introduction of p-dopants (e.g., F4-TCNQ, FeCl_3 , Iodine) at the interface can dramatically reduce the hole injection barrier and lower the contact resistance by orders of magnitude[3][4][5].
- **Performance Benchmark:** With advanced contact engineering, **C8-BTBT** and C10-DNTT devices have demonstrated some of the lowest contact resistances reported for any organic semiconductor, reaching values as low as $0.067 \text{ k}\Omega\cdot\text{cm}$ and $0.014 \text{ k}\Omega\cdot\text{cm}$, respectively[5].

This level of performance is crucial for advancing organic electronics toward high-frequency applications.

In summary, while **C8-BTBT** possesses excellent intrinsic transport properties, realizing its full potential requires careful attention to the metal-semiconductor interface to ensure efficient charge injection.

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